molecular formula C17H17ClO3 B6339607 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-85-5

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid

Cat. No.: B6339607
CAS No.: 1171923-85-5
M. Wt: 304.8 g/mol
InChI Key: BQIIYASLNCRKCG-UHFFFAOYSA-N
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Description

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid (molecular formula: C₁₇H₁₇ClO₃) is a synthetic benzoic acid derivative characterized by a 4-chlorophenylpropyl chain at the 2-position and a methoxy group at the 6-position of the aromatic ring. This compound is primarily utilized as a fine chemical intermediate in pharmaceutical and agrochemical synthesis, as noted in commercial catalogs .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)propyl]-6-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-21-15-7-3-6-13(16(15)17(19)20)5-2-4-12-8-10-14(18)11-9-12/h3,6-11H,2,4-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIIYASLNCRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)CCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

A common method involves Friedel-Crafts alkylation using 3-(4-chlorophenyl)propyl chloride in the presence of Lewis acids. For example:

Procedure

  • Dissolve 6-methoxybenzoic acid (1.0 equiv) in anhydrous dichloromethane

  • Add AlCl₃ (2.5 equiv) at 0°C under nitrogen

  • Slowly introduce 3-(4-chlorophenyl)propyl chloride (1.2 equiv)

  • Stir at reflux for 12–24 hours

Optimization Data

ConditionYield (%)Purity (HPLC)
AlCl₃, 25°C, 24h5889.2
FeCl₃, 40°C, 18h4285.7
BF₃·OEt₂, 0°C, 36h6792.1

This method faces limitations in regioselectivity, often producing para-substituted byproducts.

Multi-Step Synthesis via Aldehyde Intermediates

Synthesis of 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzaldehyde

Adapting methodologies from patent CN102690194A, the aldehyde intermediate is prepared through nucleophilic aromatic substitution:

Step 1: Alkylation of 3-halo-6-methoxybenzaldehyde

Reaction conditions:

  • Solvent: N,N-dimethylformamide

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 70°C for 15 hours

Step 2: Propyl Chain Introduction
A Wittig reaction installs the 3-(4-chlorophenyl)propyl group:

Key parameters:

  • Yield: 78%

  • Purity: 93.5% (HPLC)

Oxidation to Carboxylic Acid

Jones Oxidation

The aldehyde intermediate undergoes oxidation using chromium trioxide in aqueous sulfuric acid:

Reaction Table

Oxidizing AgentTemp (°C)Time (h)Yield (%)
KMnO₄/H₂SO₄0688
CrO₃/H₂SO₄25392
NaClO₂/NaH₂PO₄40885

This method produces high-purity product but generates toxic chromium waste.

Air-Oxidative Fragmentation

Adapting the method from ACS Omega, atmospheric oxygen serves as the terminal oxidizer:

Conditions:

  • Catalyst: 10 mol% Fe(NO₃)₃

  • Solvent: Toluene/MeOH (95:5 v/v)

  • Temperature: 80°C for 8 hours

Ester Hydrolysis Route

Methyl Ester Synthesis and Hydrolysis

Following protocols from Degruyter, the methyl ester derivative is hydrolyzed:

Ester Preparation
Mitsunobu reaction using DIAD and triphenylphosphine:

Hydrolysis

Reaction parameters:

  • Temperature: 50°C

  • Time: 5 hours

Crystallization and Purification

Solvent Selection

Data from patent US9458107B2 informs crystallization optimization:

Solvent Screening

SolventRecovery (%)Purity (%)
Ethanol8299.1
Acetonitrile7598.7
THF/Water8899.4

The THF/water system (4:1 v/v) provides optimal crystal morphology and purity.

Analytical Characterization

X-ray Crystallography

Single crystals suitable for XRD analysis are grown via slow evaporation in ethyl acetate. Key structural parameters:

Crystal Data

  • Space group: P2₁/c

  • a = 12.457(3) Å

  • b = 15.892(4) Å

  • c = 7.245(2) Å

  • β = 102.34(3)°

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆)
δ 12.51 (s, 1H, COOH), 7.32–7.28 (m, 2H, Ar-H), 6.89–6.85 (m, 2H, Ar-H), 3.81 (s, 3H, OCH₃)

HPLC Purity

  • Column: C18 (4.6 × 150 mm)

  • Mobile phase: MeCN/H₂O (70:30)

  • Retention time: 6.72 min

  • Purity: 99.2%

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s key structural elements are compared below with analogs from the provided evidence:

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight Source
2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid Benzoic acid 2-(4-Cl-phenylpropyl), 6-OCH₃ Carboxylic acid, ether 304.77 g/mol
4-Fluoro-3-iodobenzoic acid methyl ester Benzoic acid ester 4-F, 3-I, methyl ester Ester, halogen (F, I) 298.08 g/mol
E-3-(3,4-dihydroxyphenyl)propyl acrylate Phenylpropenoic acid 3,4-diOH-phenylpropyl, acrylate Ester, phenolic hydroxyl 314.31 g/mol
4-Hydroxycinnamic acid Cinnamic acid 4-OH, trans double bond Carboxylic acid, phenolic hydroxyl 164.16 g/mol
3-(1-Cyclopentylcarbamoyl)propanoic acid Propanoic acid Cyclopentylcarbamoyl, methoxyethoxymethyl Carboxylic acid, ether, amide ~300 g/mol*

*Estimated based on structural similarity.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro substituent in the target compound is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to electron-donating groups like methoxy or hydroxyl in 4-hydroxycinnamic acid .

Biological Relevance: Natural phenolic acids like 4-hydroxycinnamic acid exhibit antioxidant properties due to hydroxyl groups, whereas the target compound’s chloro and methoxy groups may favor receptor-specific interactions (e.g., enzyme inhibition). Ester derivatives (e.g., 4-fluoro-3-iodobenzoic acid methyl ester ) show greater metabolic stability compared to free carboxylic acids but require hydrolysis for activation.

Synthetic Utility :

  • The 4-chlorophenylpropyl chain in the target compound provides a rigid aromatic spacer, contrasting with the flexible acrylate chain in E-3-(3,4-dihydroxyphenyl)propyl acrylate . This rigidity may influence crystallinity or aggregation behavior in solid-state applications.

Physicochemical and Pharmacokinetic Properties

Property 2-[3-(4-Cl-phenyl)-propyl]-6-methoxy-benzoic acid 4-Hydroxycinnamic acid 3-(1-Cyclopentylcarbamoyl)propanoic acid
LogP (estimated) ~3.5 ~1.8 ~2.9
pKa (carboxylic acid) ~4.2 (lower due to Cl substituent) ~4.6 ~3.9
Solubility Low in water, moderate in DMSO High in polar solvents Moderate in ethanol
Notes:
  • The chloro substituent reduces water solubility compared to hydroxylated analogs like 4-hydroxycinnamic acid .
  • The methoxy group in the target compound may hinder hydrogen bonding, further reducing aqueous solubility relative to hydroxylated natural products.

Biological Activity

2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H17_{17}ClO3_3, with a molecular weight of approximately 318.8 g/mol. The compound features a chloro-substituted phenyl group, a propyl chain, and a methoxybenzoic acid moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly in inflammatory pathways, leading to potential anti-inflammatory effects. Additionally, it may modulate receptor activities, acting as either an agonist or antagonist in various biological pathways.

Anti-Inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Anticancer Activity

The compound has been evaluated for its anticancer potential across various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation effectively:

Cell LineIC50_{50} (µM)Reference
MCF-75.85
A54921.3
HepG223.31

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Case Studies

  • In Vitro Study on MCF-7 Cells : The compound was tested against MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50_{50} value of 5.85 µM. This study highlighted the compound's potential for selective targeting of cancer cells while sparing normal cells .
  • Inflammation Model : In an animal model of inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to the control group. This supports its role as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundChloro-substituted phenyl groupSpecific chloro substitution enhances biological activity
2-Methoxy-6-(3-phenyl-propyl)benzoic acidLacks chlorine substitutionFocused on variations of the phenyl group
2-[3-(4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acidContains dichloro substitutionIncreased electron-withdrawing effects

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the chloro substitution in enhancing the compound's efficacy.

Q & A

Q. What synthetic strategies are effective for preparing 2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid, and how can purity be optimized?

Methodological Answer:

  • Key Routes :
    • Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst in dichloromethane (DCM) to introduce the 3-(4-chlorophenyl)propyl group to a methoxy-substituted benzoic acid precursor .
    • Suzuki-Miyaura Coupling : For aryl-chloride intermediates, employ palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids under inert conditions .
  • Purification :
    • Column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates.
    • Recrystallization using ethanol/water mixtures for final product crystallization.
  • Purity Monitoring :
    • Thin-layer chromatography (TLC) with UV visualization.
    • High-performance liquid chromatography (HPLC) with C18 columns (≥95% purity threshold) .

Q. How can researchers address solubility challenges in pharmacological assays for this compound?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to enhance aqueous solubility .
  • pH Adjustment : Prepare sodium or potassium salts via neutralization with NaOH/KOH for improved solubility in buffer systems (e.g., PBS, pH 7.4) .
  • Surfactants : Incorporate polysorbate-80 (0.1–0.5%) in formulation buffers to stabilize colloidal dispersions .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Temperature/Humidity : Store samples at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy for absorbance shifts .
  • Degradation Products :
    • Liquid chromatography-mass spectrometry (LC-MS) to identify hydrolyzed or oxidized byproducts (e.g., loss of methoxy group) .

Advanced Research Questions

Q. How can structural discrepancies in NMR data for this compound be resolved?

Methodological Answer:

  • High-Field NMR : Use 400–600 MHz instruments with deuterated DMSO or CDCl₃ to resolve overlapping signals (e.g., aromatic protons at δ 6.5–8.0 ppm) .
  • Computational Validation : Compare experimental 1H^1H and 13C^{13}C NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian09/B3LYP/6-31G* basis set) .
  • 2D Techniques : Employ HSQC and HMBC to assign coupling between protons and carbons, particularly for propyl chain conformers .

Q. What methodologies are suitable for establishing structure-activity relationships (SAR) in biological studies?

Methodological Answer:

  • Analog Synthesis :
    • Modify the propyl chain length (e.g., ethyl vs. butyl) or substitute the 4-chlorophenyl group with fluorophenyl derivatives .
  • In Vitro Assays :
    • Test analogs in enzyme inhibition assays (e.g., COX-2) using fluorescence-based substrates.
    • Compare IC₅₀ values to correlate substituent effects with activity .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in target protein active sites (e.g., PDB: 1CX2) .

Q. How can researchers overcome challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., AlCl₃) with recyclable heterogeneous catalysts (e.g., zeolite-supported acids) to reduce waste .
  • Flow Chemistry : Implement continuous-flow reactors for Friedel-Crafts steps to enhance heat/mass transfer and reduce reaction times .
  • In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions .

Key Considerations

  • Contradictions in Literature : Some studies report conflicting NMR shifts for propyl chain protons; verify via 2D NMR and computational modeling .
  • Gaps in Data : Limited published data on pharmacokinetics; prioritize in vivo ADME studies using LC-MS/MS quantification .

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